molecular formula C16H18N4OS2 B2964156 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034492-78-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2964156
CAS No.: 2034492-78-7
M. Wt: 346.47
InChI Key: ZZFRILOKIJDBLJ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS No: 2034253-01-3) is a synthetic heterocyclic urea derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a central ethyl bridge substituted with a 3,5-dimethylpyrazole group and a thiophen-3-yl ring, linked to a thiophen-2-yl urea moiety . The combination of multiple aromatic heterocycles, including pyrazole and two thiophene rings, creates a versatile and well-defined molecular architecture that may enhance binding affinity to biological targets . The urea functional group is a key feature, known to contribute to significant hydrogen-bonding interactions with enzymes and receptors, making such derivatives potential candidates for developing enzyme inhibitors . While specific biological data for this exact compound is not widely published, research on structurally similar pyrazole- and thiophene-containing compounds has demonstrated a broad spectrum of pharmacological activities in vitro, including antimicrobial, anti-inflammatory, and anticancer properties . These related compounds are often explored as scaffolds for kinase inhibitors and other biologically active agents . The presence of the 3,5-dimethylpyrazole group can enhance the compound's lipophilicity, potentially influencing its bioavailability and making it a valuable intermediate for structure-activity relationship (SAR) studies . This compound is intended for research applications such as hit-to-lead optimization and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)14(13-5-7-22-10-13)9-17-16(21)18-15-4-3-6-23-15/h3-8,10,14H,9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRILOKIJDBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives and features a urea functional group, which is known for its ability to interact with various biological targets. The molecular formula is C18H20N4S2C_{18}H_{20}N_4S_2, and it possesses a molecular weight of approximately 368.51 g/mol.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activities. They have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives can inhibit key kinases involved in cancer progression, such as Src and MAPK pathways. This inhibition leads to reduced tumor growth and angiogenesis .
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) and reducing proliferation rates .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Pyrazole derivatives have been reported to possess:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, demonstrating potential for use in antibiotic development .
  • Antifungal Properties : Some studies suggest efficacy against fungal infections, making it a candidate for further exploration in antifungal therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is significant, with evidence suggesting that they can modulate inflammatory pathways:

  • Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The urea moiety allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of various enzymes involved in cancer and inflammation pathways .

Case Studies

Recent studies have provided insights into the effectiveness of pyrazole-based compounds:

  • A study published in Pharmaceutical Research highlighted the anticancer efficacy of similar pyrazole derivatives against lung cancer cell lines (A549) with significant reductions in cell viability observed .
  • Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar structures reduced edema in animal models by inhibiting inflammatory mediators .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (Target) C₁₇H₁₉N₅O₁S₂ 397.5 g/mol 3,5-Dimethylpyrazole, thiophen-3-yl, thiophen-2-yl Urea linkage; dual thiophene substitution; pyrazole with methyl groups
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () C₁₈H₂₁N₅O₂S 403.5 g/mol Furan-2-yl, thiophen-2-ylmethyl Replacement of thiophen-3-yl with furan; thiophen-2-ylmethyl instead of thiophen-2-yl
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea () C₁₇H₁₅F₃N₄OS 380.4 g/mol Non-methylated pyrazole, trifluoromethylphenyl Trifluoromethylphenyl group; absence of pyrazole methyl groups

Key Observations :

  • Thiophene vs.
  • Trifluoromethylphenyl Group : The compound in incorporates a lipophilic trifluoromethyl group, which may enhance membrane permeability but reduce solubility compared to the target compound’s thiophen-2-yl group .
  • Pyrazole Substitution: The 3,5-dimethyl groups on the pyrazole ring in the target compound likely increase steric hindrance and modulate enzyme-binding selectivity compared to non-methylated analogs .

Q & A

What are the key challenges in synthesizing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, the presence of thiophene and pyrazole moieties introduces steric hindrance and electronic effects, complicating regioselectivity. A common approach involves reacting substituted isocyanates (e.g., thiophen-2-yl isocyanate) with a pre-synthesized amine intermediate (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine) in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
Advanced Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) could enhance coupling efficiency.
  • Design of Experiments (DoE) : Use statistical models to optimize temperature, stoichiometry, and reaction time .

How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Focus
Conflicting NMR or mass spectrometry data may arise from tautomerism (pyrazole-thiophene interactions) or impurities.
Methodological Recommendations :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and single-crystal XRD (as in ) to confirm stereochemistry and purity .
  • Dynamic NMR Studies : Probe tautomeric equilibria by varying temperature or solvent polarity.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

What strategies are effective for analyzing biological activity, given the compound’s heterocyclic architecture?

Basic Research Focus
The compound’s thiophene and pyrazole groups suggest potential kinase or enzyme inhibition. Initial screens should focus on:

  • In Vitro Assays : Target-specific assays (e.g., kinase inhibition using ADP-Glo™).
  • Docking Studies : Use molecular modeling to predict binding interactions with targets like EGFR or VEGFR .
    Advanced Mechanistic Studies :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites under physiological conditions .

How can researchers mitigate solubility issues in pharmacological studies?

Advanced Research Focus
The compound’s hydrophobicity (due to thiophene/pyrazole) limits aqueous solubility, complicating in vivo assays.
Strategies :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently.
  • Nanoparticle Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions for in vitro assays .

What are the best practices for characterizing stability under varying pH and temperature?

Basic Research Focus
Stability is critical for storage and experimental reproducibility.
Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • HPLC Monitoring : Track degradation kinetics and identify major breakdown products .
    Advanced Analysis :
  • Arrhenius Modeling : Predict shelf-life at room temperature using accelerated stability data.

How can synthetic byproducts be identified and minimized?

Advanced Research Focus
Byproducts may form due to competing reactions (e.g., urea vs. thiourea formation).
Approaches :

  • LC-MS/MS Screening : Detect trace impurities at ppm levels.
  • Reaction Quenching Studies : Isolate intermediates to identify side-reaction pathways.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

What computational tools are recommended for studying electronic properties relevant to catalytic or sensing applications?

Advanced Research Focus
The compound’s conjugated system may exhibit unique optoelectronic behavior.
Tools and Methods :

  • DFT Calculations : Use Gaussian or ORCA to map HOMO-LUMO gaps and charge distribution.
  • TD-DFT for UV-Vis Predictions : Correlate computed spectra with experimental data to validate models .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.

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